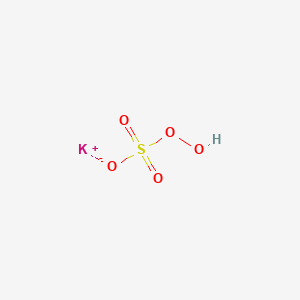
3-Hydroxydiflunisal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxydiflunisal is a chemical compound that is synthesized from diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). It is a promising compound for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta (Aβ) peptides.
Mécanisme D'action
3-Hydroxydiflunisal inhibits the aggregation of Aβ peptides by binding to the hydrophobic residues of the peptides. This prevents the formation of toxic oligomers and fibrils, which are responsible for neuronal death in Alzheimer's disease. 3-Hydroxydiflunisal also reduces neuroinflammation and oxidative stress by inhibiting the activation of microglia and astrocytes and scavenging free radicals.
Effets Biochimiques Et Physiologiques
3-Hydroxydiflunisal has been shown to reduce the levels of Aβ peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. It also reduces neuroinflammation and oxidative stress, which are associated with the progression of the disease. 3-Hydroxydiflunisal has a good safety profile and does not cause significant toxicity or side effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxydiflunisal has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It also has a high purity and yield, which makes it suitable for large-scale production. However, 3-Hydroxydiflunisal has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. It also has a short half-life in the body, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the research on 3-Hydroxydiflunisal. One direction is to optimize the synthesis method to improve the water solubility and half-life of the compound. Another direction is to study the effects of 3-Hydroxydiflunisal in human clinical trials to determine its safety and effectiveness for the treatment of Alzheimer's disease. Other future directions include investigating the potential of 3-Hydroxydiflunisal for the treatment of other neurodegenerative diseases and exploring its mechanism of action in more detail.
Méthodes De Synthèse
3-Hydroxydiflunisal is synthesized by the reaction of diflunisal with sodium borohydride in methanol. The reaction yields 3-Hydroxydiflunisal in high purity and yield. The synthesis method is simple and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-Hydroxydiflunisal has shown promising results in scientific research for the treatment of Alzheimer's disease. It inhibits the aggregation of Aβ peptides, which is a hallmark of Alzheimer's disease. It also reduces neuroinflammation and oxidative stress, which contribute to the progression of the disease. 3-Hydroxydiflunisal has also shown potential for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Propriétés
Numéro CAS |
138473-86-6 |
|---|---|
Nom du produit |
3-Hydroxydiflunisal |
Formule moléculaire |
C13H8F2O4 |
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)-2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O4/c14-7-1-2-8(10(15)5-7)6-3-9(13(18)19)12(17)11(16)4-6/h1-5,16-17H,(H,18,19) |
Clé InChI |
CFMLSPVNKGETAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=CC(=C(C(=C2)O)O)C(=O)O |
Autres numéros CAS |
138473-86-6 |
Synonymes |
3-hydroxy-diflunisal 3-hydroxydiflunisal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)








